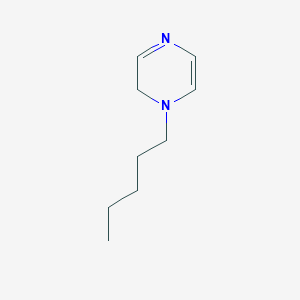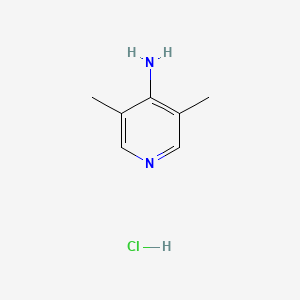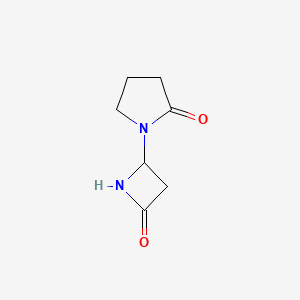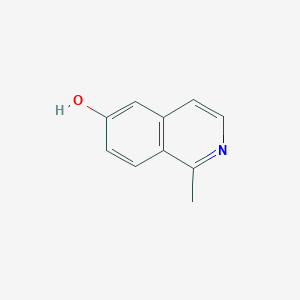
5-Amino-6-fluoro-2,3-dihydro-1H-inden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-アミノ-6-フルオロ-2,3-ジヒドロ-1H-インデン-1-オン: は、アミノ基、フッ素原子、インダノンコアを含むユニークな構造を持つ化学化合物です。
2. 製法
合成経路と反応条件
5-アミノ-6-フルオロ-2,3-ジヒドロ-1H-インデン-1-オンの合成は、一般的に以下の手順が含まれます。
出発物質: 合成は、2-フルオロアニリンやシクロヘキサノンなどの市販の出発物質から始まります。
環化: この反応は、酸性条件下で2-フルオロアニリンとシクロヘキサノンを環化させてインダノンコアを形成します。
工業生産方法
この化合物の工業生産方法は、同様の合成経路を使用しますが、より大規模に行われます。連続フローリアクターと最適化された反応条件を使用することで、最終生成物の収率と純度を高めることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-fluoro-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and cyclohexanone.
Cyclization: The reaction involves the cyclization of 2-fluoroaniline with cyclohexanone under acidic conditions to form the indanone core.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
反応の種類
5-アミノ-6-フルオロ-2,3-ジヒドロ-1H-インデン-1-オンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、対応するキノンを形成するために酸化することができます。
還元: 還元反応は、カルボニル基をアルコールに変換することができます。
置換: アミノ基とフルオロ基は、求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: ハロアルカンやアシルクロリドなどの試薬が置換反応で使用されます。
生成される主な生成物
酸化: キノンの生成。
還元: アルコールの生成。
置換: 使用される試薬に応じて、さまざまな置換誘導体の生成。
4. 科学研究への応用
5-アミノ-6-フルオロ-2,3-ジヒドロ-1H-インデン-1-オンは、いくつかの科学研究に応用されています。
化学: 複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 生化学プローブとしての可能性について調査されています。
医学: 抗炎症作用や抗癌作用を含む、その潜在的な治療特性について研究されています。
工業: 新規材料と化学プロセスの開発に使用されています。
科学的研究の応用
5-Amino-6-fluoro-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
5-アミノ-6-フルオロ-2,3-ジヒドロ-1H-インデン-1-オンの作用機序には、特定の分子標的と経路との相互作用が含まれます。
分子標的: この化合物は、さまざまな生物学的プロセスに関与する酵素や受容体と相互作用する可能性があります。
経路: 炎症、細胞増殖、アポトーシスに関連するシグナル伝達経路を調節することができます。
類似化合物との比較
類似化合物
- 5-アミノ-2-フルオロ-2,3-ジヒドロ-1H-インデン-1-オン
- 1H-インデン-1-オン、2,3-ジヒドロ-
比較
- 独自性 : 5-アミノ-6-フルオロ-2,3-ジヒドロ-1H-インデン-1-オンには、アミノ基とフッ素原子が両方存在することが、他の類似化合物とは異なる点です。この官能基の組み合わせにより、明確な化学反応性と生物学的活性が生じる可能性があります。
- 応用 : 類似の化合物はいくつかの応用を共有している可能性がありますが、5-アミノ-6-フルオロ-2,3-ジヒドロ-1H-インデン-1-オンの特定の構造により、さまざまな分野で独自の相互作用と潜在的な用途が可能になります。
特性
分子式 |
C9H8FNO |
|---|---|
分子量 |
165.16 g/mol |
IUPAC名 |
5-amino-6-fluoro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H8FNO/c10-7-4-6-5(3-8(7)11)1-2-9(6)12/h3-4H,1-2,11H2 |
InChIキー |
SHWRIOSWFMEVGA-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)C2=CC(=C(C=C21)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11919708.png)
![(6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B11919712.png)

![2H-Indeno[1,2-D]isoxazole](/img/structure/B11919721.png)



![5-methoxy-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11919732.png)
![2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3-dimethyl-](/img/structure/B11919737.png)



